2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-chloro-6,8-dihydro-5H-pyrano[3,4-b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-7(4-11)3-6-1-2-13-5-8(6)12-9/h3H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPVYSJLJNJESN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=C(C=C21)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine-3-carbonitrile with a suitable dihydropyran derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrano[3,4-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
Pharmaceutical Development
2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile has shown promise as a lead compound in the development of new pharmaceuticals. Its structural features allow for interactions with various biological targets, making it a candidate for drug design aimed at treating diseases such as cancer and inflammation.
Research indicates that derivatives of pyrano[3,4-b]pyridines exhibit anti-inflammatory and analgesic activities. The presence of the chlorine atom and the nitrile group enhances its potential as a bioactive molecule. Studies have suggested that this compound may modulate enzyme activity or interact with specific receptors in biological systems.
Building Block for Complex Molecules
The compound serves as an essential building block in organic synthesis for creating more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as substitution and oxidation reactions, makes it valuable in synthetic organic chemistry.
Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties enable its use in various applications ranging from agrochemicals to advanced materials.
Green Chemistry Approaches
The implementation of green chemistry principles in the synthesis and application of this compound can enhance sustainability by minimizing waste and optimizing reaction conditions.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of pyrano[3,4-b]pyridines exhibit significant anticancer activity against various cancer cell lines. The mechanism involved the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study 2: Anti-inflammatory Properties
Another research article highlighted the anti-inflammatory effects of pyrano[3,4-b]pyridine derivatives. The study found that these compounds could reduce inflammation markers in animal models, suggesting their potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, thereby modulating their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent and Ring Position Variations
The biological and physicochemical properties of fused pyridine derivatives are highly sensitive to ring junction positions and substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Properties of Selected Analogs
Key Observations:
Ring Junction Effects: Pyrano[3,4-b] systems (target compound) exhibit distinct electronic properties compared to pyrano[3,4-c] (e.g., ) due to differences in oxygen positioning and ring strain.
Substituent Impact: Chlorine and Cyano Groups: Present in all analogs, these groups enhance electrophilicity and intermolecular interactions (e.g., hydrogen bonding) .
Biological Activity
2-Chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile (CAS Number: 1552532-92-9) is a heterocyclic compound with a fused pyridine and pyran structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 194.62 g/mol. The compound features a unique bicyclic structure that is characteristic of pyrano derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C9H7ClN2O |
| Molecular Weight | 194.62 g/mol |
| CAS Number | 1552532-92-9 |
| Purity | 95% |
| Storage Temperature | Normal (4°C recommended) |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies have shown that derivatives of pyrano[3,4-b]pyridines can inhibit the proliferation of human tumor cell lines with IC50 values ranging from nanomolar to micromolar concentrations.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example Compound A | HeLa | 7.01 ± 0.60 |
| Example Compound B | NCI-H460 | 8.55 ± 0.35 |
| Example Compound C | MCF-7 | 14.31 ± 0.90 |
These findings suggest that the compound may act as an effective inhibitor of cancer cell growth through mechanisms that are yet to be fully elucidated but may involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Similar compounds have also demonstrated anti-inflammatory properties in various biological assays. The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies
- Study on Antiproliferative Activity : A study published in a peer-reviewed journal evaluated the effects of pyrano[3,4-b]pyridine derivatives on cancer cell lines. The results indicated that these compounds exhibited potent cytotoxicity against several human cancer cell lines, supporting their potential as anticancer agents .
- Mechanism Exploration : Another investigation focused on the mechanism of action of related compounds, revealing their ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions under controlled conditions to ensure high yields and purity. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds.
Q & A
Q. What are the optimal synthetic routes for 2-chloro-5H,6H,8H-pyrano[3,4-b]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from pyridine or pyran precursors. A common method includes:
- Step 1 : Condensation of a substituted pyridine derivative with a carbonyl-containing reagent (e.g., cyanoacetate) under acidic conditions .
- Step 2 : Chlorination using phosphoryl chloride (POCl₃) under reflux (≈110°C for 4 hours), achieving yields up to 66% .
- Step 3 : Purification via column chromatography or recrystallization.
Q. Critical Parameters :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in cyclization steps.
- Temperature control : Reflux conditions are critical for chlorination efficiency.
- Catalysts : Lewis acids (e.g., AlCl₃) may accelerate ring closure .
Table 1 : Synthetic Optimization Data
| Step | Reagent/Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| 1 | Cyanoacetate, H₂SO₄ | 45–50 | 85–90 | |
| 2 | POCl₃, reflux | 60–66 | 90–95 |
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are prioritized?
Key Techniques :
Q. Structural Insights :
- The fused pyrano-pyridine system creates a rigid scaffold, influencing π-π stacking in biological interactions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for this compound across studies?
Discrepancies in reported bioactivity (e.g., variable IC₅₀ values in enzyme assays) often arise from:
Q. Methodological Solutions :
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Approaches :
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with cytochrome P450 enzymes) to assess metabolic stability .
- QSAR Models : Relate substituent bulk (e.g., logP) to bioactivity trends .
Q. Case Study :
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Challenges :
- Low solubility : Polar solvents (e.g., DMSO) hinder crystal growth.
- Polymorphism : Multiple crystal forms complicate data interpretation .
Q. Solutions :
- Slow evaporation : Use mixed solvents (e.g., ethanol/water) to enhance nucleation .
- Seeding : Introduce pre-formed microcrystals to control polymorphism.
- Cryocrystallography : Stabilize crystals at 100 K for high-resolution data .
Q. How do reaction mechanisms differ between nucleophilic aromatic substitution (SNAr) and radical pathways for functionalizing this compound?
SNAr Pathway :
- Requires electron-deficient aromatic rings (activated by Cl and CN groups).
- Steps : Deprotonation → nucleophile attack (e.g., amines) → elimination of Cl⁻ .
Q. Radical Pathways :
Q. What analytical methods validate purity in the context of byproduct formation during synthesis?
HPLC : Quantifies impurities (e.g., unreacted precursors) with a C18 column (acetonitrile/water mobile phase) . TGA-DSC : Detects solvent residues or decomposition products (>98% purity threshold) . Elemental Analysis : Confirms C, H, N, Cl content within ±0.3% of theoretical values .
Q. How does the compound’s stereoelectronic profile influence its reactivity in cross-coupling reactions?
Q. What are the limitations of current toxicity studies, and how can they be improved for preclinical evaluation?
Limitations :
- In vitro bias : Liver microsome assays overlook in vivo metabolic pathways.
- Lack of chronic toxicity data .
Q. Improvements :
Q. How do solvent effects modulate the compound’s fluorescence properties for imaging applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
